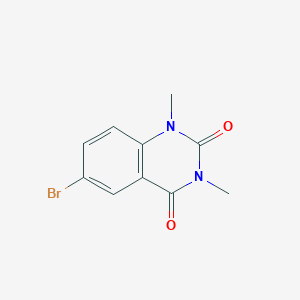

6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Description

6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS: 727674-98-8) is a brominated quinazoline derivative with a molecular formula of C₁₀H₁₀BrN₂O₂. The compound features a quinazoline-dione core substituted with a bromine atom at the 6-position and methyl groups at the 1- and 3-positions. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-bromo-1,3-dimethylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-12-8-4-3-6(11)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSNYLHKLUUNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the bromination of 1,3-dimethylquinazoline-2,4(1H,3H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 6-position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with optimized conditions for yield and purity. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has the molecular formula and a molecular weight of approximately 269.10 g/mol. The compound features a quinazoline core structure that is known for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has shown efficacy against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting bacterial growth by targeting specific metabolic pathways.

Case Study:

A study published in Antibiotics demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial activity against resistant strains. The research focused on the synthesis of novel derivatives from this compound, leading to compounds with enhanced potency against MRSA .

Anticancer Properties

Quinazoline derivatives have been extensively researched for their anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Data Table: Anticancer Activity of Quinazoline Derivatives

This table summarizes findings from multiple studies indicating that the compound exhibits promising anticancer activity across different cell lines.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving bromination and N-methylation processes. These synthetic routes often yield derivatives that can enhance biological activity.

Synthesis Overview:

The synthesis typically begins with readily available precursors such as 6-aminoquinazoline derivatives. Subsequent steps include bromination and methylation to obtain the final product .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound involve interactions with specific enzymes and receptors within microbial and cancerous cells. For instance:

- Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis.

- Anticancer Mechanism: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Quinazoline-diones

Research Findings and Implications

- Spin-Orbit Coupling (SOC) : The bromine atom in 6-bromo-1,3-dimethylquinazoline-dione significantly enhances SOC compared to methyl or chloro analogs, enabling triplet-state emission for organic light-emitting diodes (OLEDs) .

- Synthetic Flexibility : Sulfonyl and nitro derivatives demonstrate broader reactivity for functionalization, whereas dimethyl groups in the target compound improve pharmacokinetic profiles .

- Crystallography : Hydrogen-bonding networks vary with substituents; nitro derivatives form tighter interactions than brominated analogs, influencing material stability .

Biological Activity

6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS No. 727674-98-8) is a synthetic compound belonging to the quinazoline family. This heterocyclic organic compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- IUPAC Name : 6-bromo-1,3-dimethylquinazoline-2,4-dione

- Molecular Formula : C10H9BrN2O2

- Molecular Weight : 241.09 g/mol

- Melting Point : >300 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Quinazoline derivatives are known to inhibit specific enzymes and receptors that play crucial roles in cellular signaling pathways. The bromine substitution at the 6-position enhances the compound's reactivity and affinity towards these targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The compound was shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 8 |

| Acinetobacter baumannii | 16 |

| Escherichia coli | 32 |

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HCT116 | 15 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed low cytotoxicity in human cell lines, suggesting its potential as a therapeutic agent without significant side effects .

Research on Anticancer Properties

In another study focusing on anticancer activity, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers and a decrease in cell viability, highlighting its potential as an effective chemotherapeutic agent .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other halogenated quinazolines:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Effective against MRSA | Induces apoptosis |

| 6-Chloro-1,3-dimethylquinazoline-2,4(1H,3H)-dione | Moderate | Limited |

| 6-Fluoro-1,3-dimethylquinazoline-2,4(1H,3H)-dione | Low | Minimal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The compound is typically synthesized via bromination of a dimethylquinazoline-2,4-dione precursor. Evidence from analogous quinazolinones suggests bromine in acetic acid can achieve regioselective bromination at the 6-position due to electron-donating methyl groups directing electrophilic substitution. For example, bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid yields 6-bromo derivatives with high regioselectivity . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

- Methodological Answer : ¹H NMR and ¹³C NMR are essential for structural confirmation. Key features include:

- Downfield shifts for aromatic protons adjacent to the bromine atom (e.g., δ 7.5–8.5 ppm for H-5 and H-7 in the quinazoline ring) .

- Distinct methyl group signals (N-CH₃) at δ ~3.0–3.5 ppm.

- 2D NMR techniques (e.g., H-H COSY, HMBC) resolve overlapping peaks and confirm connectivity. HMBC correlations between the bromine-bearing carbon (C-6) and adjacent protons validate substitution patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for brominated quinazoline-dione derivatives?

- Methodological Answer : Discrepancies in NMR or HRMS data often arise from tautomerism or residual solvents. To address this:

- Use deuterated DMSO or CDCl₃ to stabilize tautomeric forms.

- Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism) .

- Compare experimental HRMS data with theoretical m/z values (using tools like ChemCalc) to confirm molecular formulas. For example, a mass error <5 ppm ensures accurate identification .

Q. How does this compound serve as a precursor for PARP-1/2 inhibitors?

- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For instance, coupling with 3-substituted piperazines or aryl boronic acids generates derivatives with enhanced PARP-1/2 inhibition. In vitro assays (e.g., NAD⁺ depletion assays) and X-ray crystallography validate binding modes . Recent studies report IC₅₀ values <100 nM for optimized derivatives .

Q. What are the challenges in designing dopamine D1 receptor agonists using this scaffold?

- Methodological Answer : The quinazoline-dione core provides rigidity, but bromine’s steric bulk may hinder receptor binding. To improve selectivity:

- Replace bromine with smaller halogens (e.g., Cl) or functionalize via Pd-catalyzed coupling to install bioisosteres (e.g., 4-methoxyphenyl groups) .

- Use molecular docking to predict interactions with the D1 receptor’s orthosteric site. In vivo efficacy is tested via locomotor activity assays in rodent models .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?

- Methodological Answer :

Core Modifications : Synthesize analogs with varying substituents (e.g., Br → Cl, CF₃) to assess electronic effects.

Side Chain Diversity : Introduce heterocycles (e.g., pyridinyloxy, furopyridinyl) via cross-coupling to enhance hydrophobicity .

Assays : Test kinase inhibition profiles using enzymatic assays (e.g., ADP-Glo™ for PARP) and cell-based viability assays (e.g., MTT in cancer lines).

Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity. For example, bulky substituents at C-6 improve PARP-1 selectivity .

Q. What computational methods predict the metabolic stability of quinazoline-dione derivatives?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., demethylation or glucuronidation).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-CH₃ groups to predict susceptibility to oxidative cleavage .

- Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.